Dihedral Angle and Molecular Planarity
The dihedral angle between the two benzene rings determines the molecular planarity and influences π–π stacking interactions that govern crystal packing and dissolution kinetics. The target compound (4‑chloro‑N'‑(4‑hydroxybenzylidene)benzohydrazide) exhibits a dihedral angle of 12.8 (3)° [1]. Its constitutional isomer, N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazide, adopts a significantly smaller dihedral angle of 5.75 (12)° [2]. This 7.05° difference arises from the reversal of hydrogen-bond donor/acceptor positions on the two rings and directly alters the π–π centroid–centroid distance and the dimensionality of the supramolecular network.
| Evidence Dimension | Dihedral angle between the two benzene rings |
|---|---|
| Target Compound Data | 12.8 (3)° |
| Comparator Or Baseline | N'-(4-Chlorobenzylidene)-4-hydroxybenzohydrazide (positional isomer): 5.75 (12)° |
| Quantified Difference | 7.05° (target less planar) |
| Conditions | Single-crystal X-ray diffraction at 298 K; both compounds crystallize in P2₁/c space group. |
Why This Matters
A larger dihedral angle reduces the efficiency of π–π stacking relative to the isomer, which can lead to higher aqueous solubility and distinct dissolution rate, directly affecting formulation development and biological assay reproducibility.
- [1] Yang, D.-S. (2008). (E)-4-Chloro-N'-(4-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E, 64(9), o1758. View Source
- [2] Ramamurthi, K., & Stoeckli-Evans, H. (2012). (E)-N'-(4-Chlorobenzylidene)-, (E)-N'-(4-bromobenzylidene)- and (E)-N'-[4-(diethylamino)benzylidene]- derivatives of 4-hydroxybenzohydrazide. Acta Crystallographica Section C, 68(10), o408–o412. View Source
